![molecular formula C20H24BrNO2 B3474124 N-[2,6-bis(methylethyl)phenyl]-2-(3-bromophenoxy)acetamide CAS No. 6141-85-1](/img/structure/B3474124.png)
N-[2,6-bis(methylethyl)phenyl]-2-(3-bromophenoxy)acetamide
Overview
Description
N-[2,6-bis(methylethyl)phenyl]-2-(3-bromophenoxy)acetamide is a chemical compound with the molecular formula C12H30N3OP. It is known for its unique structure, which includes a bromophenoxy group and a bis(methylethyl)phenyl group. This compound is used in various research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2,6-bis(methylethyl)phenyl]-2-(3-bromophenoxy)acetamide typically involves a multi-step process. One common method includes the reaction of 2,6-diisopropylaniline with bromoacetylbromide in the presence of triethylamine. The reaction mixture is then treated with benzylamine and heated to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-[2,6-bis(methylethyl)phenyl]-2-(3-bromophenoxy)acetamide undergoes various chemical reactions,
Biological Activity
N-[2,6-bis(methylethyl)phenyl]-2-(3-bromophenoxy)acetamide, also known by its CAS number 135650-07-6, is a compound that has garnered interest for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data tables.
Chemical Structure and Properties
- Chemical Formula : C14H20BrNO
- Molecular Weight : 298.219 g/mol
- Synonyms : 2-bromo-N-[2,6-di(propan-2-yl)phenyl]acetamide
The compound features a bromophenoxy group and a substituted phenyl moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound through various assays. The compound has been tested against several cancer cell lines, revealing promising results.
Case Study: Antitumor Activity
A study investigated the effects of this compound on human lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated that:
- IC50 Values :
- A549: 6.26 ± 0.33 μM
- HCC827: 20.46 ± 8.63 μM
- NCI-H358: 16.00 ± 9.38 μM
These values suggest significant cytotoxicity against these cell lines in a two-dimensional (2D) culture format compared to three-dimensional (3D) cultures, indicating a potential for further development as an antitumor agent .
The mechanism underlying the anticancer activity appears to be linked to the induction of apoptosis in tumor cells. The compound promotes caspase-3 activation, which is essential for the apoptotic process. Additionally, it has been shown to inhibit DNA synthesis in treated cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains.
Antibacterial Efficacy
Several studies have reported on the antimicrobial effects of similar compounds with structural analogs:
- Minimum Inhibitory Concentration (MIC) values were assessed against Gram-positive and Gram-negative bacteria.
- Compounds with a similar structure exhibited MIC values ranging from 93.7 to 46.9 μg/mL , showcasing effective antibacterial properties comparable to established antibiotics such as norfloxacin .
Structure-Activity Relationship (SAR)
The structure-activity relationship indicates that specific substituents on the phenyl ring are crucial for enhancing biological activity:
Substituent | Effect on Activity |
---|---|
Bromine at para position | Essential for antimicrobial activity |
Electron-withdrawing groups | Increased cytotoxicity against cancer cells |
The presence of electron-withdrawing groups such as bromine enhances the compound's ability to interact with biological targets, thus improving its efficacy .
Properties
IUPAC Name |
2-(3-bromophenoxy)-N-[2,6-di(propan-2-yl)phenyl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO2/c1-13(2)17-9-6-10-18(14(3)4)20(17)22-19(23)12-24-16-8-5-7-15(21)11-16/h5-11,13-14H,12H2,1-4H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONJKDHMOJUPTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)COC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360842 | |
Record name | ST030236 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6141-85-1 | |
Record name | ST030236 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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